![molecular formula C12H9BrClNO3 B1305084 Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 217316-19-3](/img/structure/B1305084.png)
Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate
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Description
Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9BrClNO3 . It has a molecular weight of 330.57 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 330.57 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, including 4-Hydroxyquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown promising anticancer activity. For instance, the compound 5,7-dibromo-8-hydroxyquinoline has demonstrated significant anticancer potential against HeLa, HT29, and C6 cell lines .
Antioxidant Activity
Quinoline derivatives also exhibit antioxidant activity, which can help protect cells from damage caused by harmful free radicals .
Anti-Inflammatory Activity
These compounds have been found to possess anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by inflammation .
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria. Chloroquine and hydroxychloroquine are well-known examples of this .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activity .
Antituberculosis Activity
Quinoline derivatives have demonstrated activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Industrial Applications
In addition to their medicinal applications, quinoline compounds are also used in various industrial applications. For example, they are used in the synthesis of dyes and in corrosion prevention .
properties
IUPAC Name |
ethyl 6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAXLCWSDBLVNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383880 |
Source
|
Record name | Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
217316-19-3 |
Source
|
Record name | Ethyl 6-bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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